molecular formula C52H84N12O14 B038029 Bacillomycin Fc CAS No. 115088-47-6

Bacillomycin Fc

Cat. No.: B038029
CAS No.: 115088-47-6
M. Wt: 1101.3 g/mol
InChI Key: YXKHGFSEIGETSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

A-484954 primarily undergoes reactions typical of its functional groups. It is an ATP-competitive inhibitor, meaning it competes with ATP for binding to eEF2K . The compound’s structure allows it to interact with various reagents, but specific details on oxidation, reduction, or substitution reactions are not extensively documented. The major product formed from its interaction with eEF2K is the inhibition of eEF2 phosphorylation .

Properties

CAS No.

115088-47-6

Molecular Formula

C52H84N12O14

Molecular Weight

1101.3 g/mol

IUPAC Name

3-[6,12,22-tris(2-amino-2-oxoethyl)-19-(1-hydroxyethyl)-9-[(4-hydroxyphenyl)methyl]-16-(11-methyltridecyl)-2,5,8,11,14,18,21,24-octaoxo-1,4,7,10,13,17,20,23-octazacyclooctacos-3-yl]propanamide

InChI

InChI=1S/C52H84N12O14/c1-4-30(2)15-11-9-7-5-6-8-10-12-16-33-26-45(72)60-37(27-41(54)68)49(75)62-36(25-32-18-20-34(66)21-19-32)48(74)63-39(29-43(56)70)50(76)61-35(22-23-40(53)67)47(73)57-24-14-13-17-44(71)59-38(28-42(55)69)51(77)64-46(31(3)65)52(78)58-33/h18-21,30-31,33,35-39,46,65-66H,4-17,22-29H2,1-3H3,(H2,53,67)(H2,54,68)(H2,55,69)(H2,56,70)(H,57,73)(H,58,78)(H,59,71)(H,60,72)(H,61,76)(H,62,75)(H,63,74)(H,64,77)

InChI Key

YXKHGFSEIGETSI-UHFFFAOYSA-N

SMILES

CCC(C)CCCCCCCCCCC1CC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCCCCC(=O)NC(C(=O)NC(C(=O)N1)C(C)O)CC(=O)N)CCC(=O)N)CC(=O)N)CC2=CC=C(C=C2)O)CC(=O)N

Canonical SMILES

CCC(C)CCCCCCCCCCC1CC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCCCCC(=O)NC(C(=O)NC(C(=O)N1)C(C)O)CC(=O)N)CCC(=O)N)CC(=O)N)CC2=CC=C(C=C2)O)CC(=O)N

Synonyms

Bacillomycin Fc

Origin of Product

United States

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